molecular formula C10H13BLiNO3 B2982792 Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide CAS No. 1014717-10-2

Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

Cat. No.: B2982792
CAS No.: 1014717-10-2
M. Wt: 212.97
InChI Key: KSFVHIWNJJNCHR-UHFFFAOYSA-N
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Description

Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide: is a complex organoboron compound It features a unique bicyclic structure incorporating lithium, boron, oxygen, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with pyridine derivatives and boronic acids.

    Reaction Steps:

Industrial Production Methods:

Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or borates.

    Reduction: Reduction reactions can target the pyridine ring, leading to partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenated reagents under basic conditions.

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Hydrogenated pyridine derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: Its unique structure allows for the exploration of new pharmacophores in drug design.

    Biological Probes: It can be used to develop probes for studying biological processes.

Industry:

    Materials Science: The compound’s stability and electronic properties make it suitable for use in advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The compound’s effects are primarily due to its ability to coordinate with various metal ions and organic molecules. The boron center can form stable complexes with transition metals, while the lithium ion can interact with anionic species. These interactions facilitate catalytic processes and molecular recognition events.

Comparison with Similar Compounds

    Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-ide: A closely related compound with slight structural variations.

    Boronic Esters: Compounds with similar boron-oxygen frameworks but lacking the bicyclic structure.

    Pyridine Derivatives: Compounds with similar nitrogen-containing aromatic rings.

Uniqueness:

    Structural Complexity: The bicyclic structure with a boron center is relatively rare and provides unique reactivity.

    Versatility: The compound’s ability to participate in various chemical reactions and form stable complexes makes it highly versatile.

This detailed overview should provide a comprehensive understanding of Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

lithium;2-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BNO3.Li/c1-10-6-13-11(14-7-10,15-8-10)9-4-2-3-5-12-9;/h2-5H,6-8H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFVHIWNJJNCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-]12(OCC(CO1)(CO2)C)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BLiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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